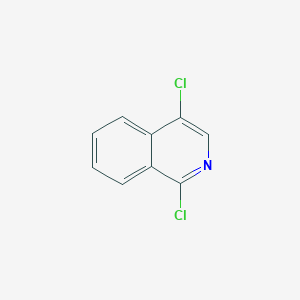

1,4-Dichloroisoquinoline

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and drug discovery. ontosight.airsc.org Its rigid framework and the presence of a nitrogen atom provide a versatile platform for the development of a wide array of biologically active molecules. ontosight.airsc.orgresearchgate.net Natural products containing the isoquinoline core have long been recognized for their therapeutic properties, and synthetic derivatives continue to be a major focus of research. ontosight.aimdpi.com

The significance of the isoquinoline scaffold is underscored by its presence in numerous marketed drugs and clinical candidates for a broad spectrum of diseases, including cancer, infectious diseases, neurological disorders, and cardiovascular conditions. researchgate.net The structural diversity achievable through substitution on the isoquinoline ring allows for the fine-tuning of pharmacological activity. rsc.org Researchers have developed various synthetic strategies to access a wide range of functionalized isoquinolines, enabling the exploration of their therapeutic potential. rsc.org Isoquinoline derivatives have demonstrated a multitude of biological activities, including but not limited to:

Anticancer numberanalytics.comresearchgate.net

Antimicrobial and Antiviral ontosight.airesearchgate.net

Anti-inflammatory and Analgesic researchgate.netmdpi.com

Antihypertensive researchgate.net

Antioxidant researchgate.netmdpi.com

Neuroprotective ontosight.ai

The continued exploration of isoquinoline-based compounds holds significant promise for the discovery of novel therapeutic agents. numberanalytics.com

Overview of Dichloroisoquinoline Derivatives within the Isoquinoline Class

Within the broader class of isoquinolines, dichloroisoquinoline derivatives represent a subset of compounds characterized by the presence of two chlorine atoms on the isoquinoline ring system. The position of these chlorine atoms significantly influences the chemical reactivity and biological activity of the molecule. For instance, 1,3-Dichloroisoquinoline (B189448) has been utilized as a biochemical reagent in life science research. chemsrc.com

The introduction of chlorine atoms can modulate the electronic properties and lipophilicity of the isoquinoline scaffold, which in turn can affect its interaction with biological targets. The synthesis of specific dichloroisoquinoline isomers, such as 4,7-dichloroquinoline, has been well-documented and is crucial for the production of important antimalarial drugs like chloroquine (B1663885). chemicalbook.com While not a direct isoquinoline derivative, the synthetic methodologies for dichlorinated quinolines often share principles applicable to the synthesis of dichloroisoquinolines.

Research Landscape and Challenges Pertaining to 1,4-Dichloroisoquinoline

The research landscape for this compound is more specialized compared to the broader isoquinoline class. This specific isomer presents unique synthetic challenges and opportunities for further chemical exploration. Information on its synthesis and reactivity is available, though less extensive than for other dichlorinated isomers. For instance, a process for preparing 1,4-dichloroanthraquinone (B1630720) involves the acylation of 1,4-dichlorobenzene, a different synthetic route but highlighting the industrial interest in dichlorinated aromatic compounds. google.com

The primary challenges in the study of this compound include the development of efficient and selective synthetic methods. The reactivity of the two chlorine atoms can differ, allowing for selective functionalization at either the 1- or 4-position. This differential reactivity is a key area of research, as it opens up pathways to a variety of monosubstituted and disubstituted isoquinoline derivatives that would be difficult to access otherwise.

Further research is needed to fully elucidate the chemical properties and potential applications of this compound. Its role as a building block in the synthesis of more complex molecules for materials science and medicinal chemistry is an area ripe for investigation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOKHVBZPIURMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348826 | |

| Record name | 1,4-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15298-58-5 | |

| Record name | 1,4-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of Dichloroisoquinolines

Differential Reactivity of Chlorine Atoms in Halogenated Isoquinolines

The chlorine atoms in dichloroisoquinolines exhibit position-dependent reactivity, which can be strategically exploited in organic synthesis. This differential reactivity is a key feature that allows for selective functionalization of the isoquinoline (B145761) core.

Position-Dependent Reactivity of Halogen Substituents

In the context of dichloroisoquinolines, the chlorine atom at the 1-position is generally more reactive towards nucleophilic substitution than a chlorine atom at the 3-position. psu.eduscispace.com This is attributed to the electronic effects of the nitrogen atom in the isoquinoline ring system. For instance, in 1,3-dichloroisoquinoline (B189448), nucleophilic attack with ammonia (B1221849) or methylamine (B109427) occurs selectively at the 1-position. Similarly, the 1-chloro group in 1,4-dichloroisoquinoline can be selectively hydrolyzed to afford 4-chloroisocarbostyril.

This reactivity pattern allows for sequential derivatization of the isoquinoline scaffold. The more reactive position can be functionalized first, followed by modification of the less reactive position under different reaction conditions.

Influence of Catalysis on Regioselectivity (e.g., Pd(PPh3)4 catalysis)

Metal catalysis plays a crucial role in modulating the regioselectivity of reactions involving dichloroisoquinolines. Palladium catalysts, in particular, have been extensively used to control which chlorine atom undergoes a cross-coupling reaction.

For example, under Pd(PPh3)4 catalysis, the Suzuki cross-coupling of 1,3-dichloroisoquinoline with arylboronic acids occurs exclusively at the 1-position, yielding 1-aryl-3-chloroisoquinolines. psu.eduresearchgate.netrsc.orgmolaid.com This high regioselectivity is a result of the preferential oxidative addition of the palladium catalyst to the more reactive C1-Cl bond. psu.edu The choice of palladium catalyst and reaction conditions can be fine-tuned to achieve the desired outcome. The mechanism of palladium-catalyzed cross-coupling reactions is believed to involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. thermofishersci.in The factors governing the regioselectivity in these reactions are complex and can be influenced by both the bond dissociation energies of the carbon-halogen bonds and the electronic properties of the heterocycle. acs.org

Functional Group Interconversions on Dichloroisoquinoline Scaffolds

The chlorine atoms on the dichloroisoquinoline scaffold serve as versatile handles for a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives.

Nucleophilic Displacement of Chlorine Atoms

The chlorine atoms in this compound are susceptible to nucleophilic displacement by a variety of nucleophiles. These reactions allow for the introduction of diverse functional groups onto the isoquinoline core. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted isoquinolines. For instance, reaction with phenol (B47542) in the presence of potassium hydroxide (B78521) results in the substitution of a chlorine atom. thieme-connect.de The reactivity of the chlorine atoms towards nucleophilic substitution can be influenced by their position on the isoquinoline ring. iust.ac.ir

Metal-Catalyzed Transformations (e.g., Nickel-Catalyzed Reactions)

In addition to palladium, other transition metals like nickel are also effective catalysts for transformations of dichloroisoquinolines. Nickel-catalyzed reactions provide alternative and sometimes complementary reactivity to palladium-catalyzed processes. For instance, the less reactive 3-chloro group in 1-aryl-3-chloroisoquinolines can be modified through nickel-catalyzed reactions with Grignard reagents. psu.eduresearchgate.netrsc.org This allows for the synthesis of 1,3-disubstituted isoquinolines. Nickel catalysts, such as those incorporating [1,3-bis(triphenylphosphino)propane]nickel(II), have been used to couple 1-chloro-substituted isoquinolines with both aryl and alkyl Grignard reagents. thieme-connect.de

Rearrangement Reactions and Structural Modifications

The dichloroisoquinoline scaffold can also undergo rearrangement reactions and other structural modifications, leading to the formation of new and diverse molecular architectures. Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer of the original molecule. mvpsvktcollege.ac.insolubilityofthings.commasterorganicchemistry.comslideshare.net While specific examples of rearrangement reactions starting directly from this compound are not extensively documented in the provided search results, the general principles of rearrangement reactions in organic chemistry suggest that under certain conditions, such transformations could be possible. mvpsvktcollege.ac.insolubilityofthings.commasterorganicchemistry.comslideshare.net For instance, selective halogen exchange or rearrangement reactions of dichloroisoquinoline isomers can be employed to obtain other isomers, although these transformations can be challenging.

Stability and Degradation Pathways (e.g., Decarboxylation Reactions)

The stability and degradation of this compound are critical factors influencing its storage, handling, and environmental fate. While comprehensive studies on its degradation are limited, information from material safety data sheets and research on related compounds provides insights into its stability profile and potential transformation pathways. capotchem.cn

Official safety data indicates that this compound is stable under recommended storage conditions, though moisture should be avoided. capotchem.cn The compound's stability is compromised when in contact with certain substances; it is known to be incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. capotchem.cn Thermal decomposition can lead to the release of hazardous products, including toxic gases such as hydrogen chloride, carbon dioxide, and nitrogen oxides (NOx). capotchem.cn It is important to note that the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated. capotchem.cn

| Incompatible Materials | Hazardous Decomposition Products |

| Acids | Hydrogen chloride gas |

| Acid chlorides | Carbon dioxide (CO₂) |

| Acid anhydrides | Nitrogen oxides (NOx) |

| Oxidizing agents |

Table 1. Incompatibilities and Hazardous Decomposition Products of this compound. capotchem.cn

Chemical Transformations as Degradation Pathways

The primary degradation pathways for this compound involve its inherent chemical reactivity. The chlorine atoms on the isoquinoline core are susceptible to various chemical transformations, which represent routes of chemical degradation.

Nucleophilic Substitution: The chlorine atoms, particularly the one at the C-1 position, are prone to replacement by nucleophiles. Halogenated isoquinolines readily undergo nucleophilic substitution at position 1. quimicaorganica.org This reactivity allows for transformations with nucleophiles like amines, thiols, or alkoxides, leading to a variety of substituted isoquinoline derivatives. This represents a significant pathway for its chemical alteration.

Oxidation and Reduction: The compound can be chemically transformed through oxidation, which may yield corresponding quinoline (B57606) derivatives, or through reduction reactions that can convert it into dihydro derivatives.

While specific studies on the biodegradation of this compound are not widely available, research into N-heterocyclic compounds suggests potential biological degradation mechanisms. For aromatic N-heterocycles, biodegradation can be enhanced by the presence of target sites for molybdenum hydroxylases. d-nb.info Furthermore, photodegradation, potentially assisted by photocatalysts, is a known degradation route for other N-heterocyclic aromatic pollutants and could be a plausible, though undocumented, degradation pathway for this compound. researchgate.netcore.ac.uk

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. This compound itself does not possess a carboxylic acid functional group and therefore does not directly undergo decarboxylation. However, this reaction is highly relevant to derivatives of dichloroisoquinolines.

Research has demonstrated a synthetic method involving the carbonylation of a dichloroisoquinoline followed by a selective decarboxylation step to produce substituted isoquinoline carboxylic acids. google.com In a process starting with 3,4-dichloroisoquinoline, a related isomer, the compound is first converted into a dicarboxylate derivative. Subsequently, one of the carboxyl groups is selectively removed. google.com This indicates that while this compound is not subject to decarboxylation, its carboxylated analogues are, making this a relevant chemical transformation within this compound family.

| Starting Material | Reaction Sequence | Intermediate Product | Final Product Class |

| Dichloroisoquinoline isomer | 1. Carbonylation2. Selective Decarboxylation | Dicarboxylate Isoquinoline Derivative | Substituted Isoquinoline Carboxylic Acid |

Table 2. Generalized pathway showing the relevance of decarboxylation to dichloroisoquinoline derivatives. google.com

This process highlights that functionalization of the dichloroisoquinoline core to introduce carboxylic acid groups opens up decarboxylation as a potential subsequent degradation or transformation pathway. Aromatic carboxylic acids are known to be susceptible to decarboxylation, particularly under conditions such as high-temperature water. researchgate.net

Pharmacological and Biological Activities of 1,4 Dichloroisoquinoline Derivatives

Antineoplastic and Antiproliferative Activity.benchchem.combenchchem.com

Derivatives of 1,4-dichloroisoquinoline have demonstrated notable potential in the field of oncology research. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to induce cell death through specific molecular mechanisms.

Efficacy against Various Cancer Cell Lines.benchchem.comtandfonline.com

In vitro studies have shown that derivatives of this compound can exert cytotoxic effects against a range of cancer cell lines. For instance, certain derivatives have been evaluated against liver cancer (HepG2) cells, demonstrating their potential as anticancer agents. tandfonline.com The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives, synthesized from 1,3-dichloroisoquinoline (B189448), were evaluated for their in vitro cytotoxicity against human HepG2 cells. tandfonline.com This research highlights the importance of the isoquinoline (B145761) core in developing new antiprotozoal and potentially anticancer agents. tandfonline.com

Table 1: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| This compound Derivatives | HepG2 (Liver Cancer) | Cytotoxic effects observed | |

| 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline Derivatives | HepG2 (Human Liver Cancer) | Assessed for in vitro cytotoxicity | tandfonline.com |

Mechanisms of Action in Oncology Research.benchchem.com

The anticancer effects of this compound derivatives are believed to be mediated through various mechanisms of action. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, these compounds have been observed to cause cell cycle arrest, which prevents cancer cells from progressing through the stages of division and proliferation. The interaction of these derivatives with specific molecular targets, such as enzymes involved in cell growth and survival or direct interaction with DNA, is thought to be responsible for these cellular responses.

Antimicrobial Properties.benchchem.combenchchem.commdpi.com

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. These compounds have shown activity against a spectrum of microorganisms, including bacteria and fungi. mdpi.com

Antibacterial Activity.mdpi.com

The antibacterial potential of isoquinoline derivatives has been an area of active research. For instance, adamantane-containing amines have been reacted with 1,3-dichloroisoquinoline to synthesize new derivatives. mdpi.com While specific minimum inhibitory concentration (MIC) data for this compound derivatives is not extensively detailed in the provided context, the general class of substituted aminoisoquinolines has demonstrated antimicrobial activities. mdpi.com The search for novel antibacterial agents is driven by the need to overcome the challenge of antibiotic resistance.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| Adamantane-containing amino derivatives of 1,3-dichloroisoquinoline | Not specified | Synthesized for potential antimicrobial activity | mdpi.com |

Antifungal Activity.benchchem.com

The antifungal properties of this compound derivatives have also been a subject of scientific inquiry. Research in this area is crucial due to the increasing incidence of fungal infections and the emergence of drug-resistant fungal strains. The specific fungal species and the extent of inhibition by this compound derivatives require further detailed investigation to establish their potential as antifungal agents.

Antimycobacterial Activity

Information specifically detailing the antimycobacterial activity of this compound derivatives is not available in the provided search results. Further research is needed to explore the potential of these compounds against mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis.

Antiviral Potency

Recent research has highlighted the potential of isoquinoline derivatives as a promising class of antiviral agents. A notable area of investigation is their efficacy against the Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS).

HIV-1 Integrase Inhibition

A key enzyme in the HIV-1 life cycle, integrase (IN), is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. mdpi.com While several drugs, known as integrase strand transfer inhibitors (INSTIs), target the active site of this enzyme, the emergence of drug-resistant viral strains necessitates the development of new therapeutic strategies. mdpi.comnih.gov

One such strategy involves allosteric inhibitors of HIV-1 integrase (ALLINIs), which bind to a site on the enzyme distinct from the active site. nih.govnih.gov This binding typically occurs at the dimer interface of the catalytic core domain (CCD), a site also utilized by the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). nih.govnih.gov Derivatives of the isoquinoline scaffold have emerged as a novel class of ALLINIs. nih.govresearchgate.net

Unlike INSTIs that block the catalytic activity of integrase, ALLINIs function through a unique mechanism. They bind to the v-shaped pocket at the integrase dimer interface, which is the primary binding site for the cellular cofactor LEDGF/p75. nih.gov By doing so, they don't directly compete with the binding of LEDGF/p75 but rather induce a conformational change in the enzyme. nih.govresearchgate.net This change promotes the aberrant, higher-order multimerization of integrase. nih.govresearchgate.net

This induced multimerization impairs the normal function of integrase during the late stages of the viral life cycle. Specifically, it disrupts the interaction between integrase and the viral RNA, leading to the formation of eccentric and non-infectious virus particles. nih.gov Certain isoquinoline derivatives have shown high selectivity for promoting this multimerization over inhibiting the binding of IN-LEDGF/p75. nih.govresearchgate.net

A significant advantage of the isoquinoline-based ALLINIs is their potential to be effective against HIV-1 variants that have developed resistance to other classes of inhibitors. nih.gov For instance, the A128T mutation in the integrase enzyme is known to confer significant resistance to quinoline-based ALLINIs. nih.govresearchgate.net However, studies have shown that certain isoquinoline derivatives can potently inhibit HIV-1 strains carrying this mutation. nih.govresearchgate.net

One lead compound, designated as 6l , has demonstrated potent activity against an HIV-1 variant with the A128T IN substitution. nih.gov This highlights the potential of the isoquinoline scaffold to overcome existing resistance mechanisms and provide a new avenue for antiretroviral therapy. nih.govresearchgate.net

Table 1: Inhibitory Activity of Isoquinoline-Based ALLINIs against Wild-Type and Resistant HIV-1

| Compound | HIV-1 Strain | IC50 (µM) |

|---|---|---|

| 6l | Wild-Type | 0.81 |

| 6l | A128T IN Mutant | Potent Inhibition |

| Reference quinoline-based ALLINI | A128T IN Mutant | Marked Resistance |

Data sourced from research on isoquinoline scaffolds as allosteric HIV-1 integrase inhibitors. nih.govresearchgate.net

Antiprotozoal Effects

Protozoan parasites are responsible for a significant global health burden, causing diseases such as malaria and leishmaniasis. nih.gov The development of new and effective antiprotozoal agents is a critical area of pharmaceutical research, particularly due to the rise of drug-resistant parasite strains. nih.gove-century.us The isoquinoline scaffold has been explored for its potential in developing new treatments against these parasitic infections. researchgate.netnih.gov

Antimalarial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a life-threatening disease for millions worldwide. nih.gov The increasing resistance of Plasmodium falciparum, the most lethal species, to existing drugs like chloroquine (B1663885) necessitates the discovery of novel antimalarial compounds. e-century.usnih.gov

Derivatives of quinoline (B57606), a class of compounds closely related to isoquinolines, have long been a cornerstone of antimalarial chemotherapy. nih.gov More recently, research has extended to isoquinoline-based compounds. A series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives were synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov These compounds demonstrated antiprotozoal activity with IC50 values in the micromolar range. nih.gov

Table 2: In Vitro Antimalarial Activity of Isoquinoline Derivatives

| Compound Derivative | P. falciparum Strain | IC50 (µM) |

|---|---|---|

| Isoquinoline Series | 3D7 (CQ-sensitive) | µM range |

| Isoquinoline Series | W2 (CQ-resistant) | µM range |

Data based on studies of bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus and is transmitted by the bite of infected sandflies. nih.gov Current treatments often involve toxic drugs with significant side effects, highlighting the need for safer and more effective therapeutic options. nih.govscientiaplena.org.br

Research into the antiprotozoal properties of isoquinoline derivatives has included their evaluation against Leishmania species. nih.gov For example, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives have been tested for their in vitro efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov These compounds exhibited antileishmanial activity, demonstrating the potential of the isoquinoline scaffold in the development of new treatments for this neglected tropical disease. nih.gov

Table 3: In Vitro Antileishmanial Activity of Isoquinoline Derivatives

| Compound Derivative | Leishmania Species | IC50 (µM) |

|---|---|---|

| Isoquinoline Series | L. donovani | µM range |

Data from the evaluation of bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives. nih.gov

Antitrypanosomal Activity

The urgent need for new and effective treatments for neglected tropical diseases like Human African Trypanosomiasis (HAT), caused by protozoan parasites of the genus Trypanosoma, has driven research into novel chemical scaffolds. plos.org Derivatives of the isoquinoline core have been investigated for their potential to combat these parasites.

A key synthetic strategy involves using dichloroisoquinolines as building blocks. For instance, researchers have synthesized a series of 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives starting from 1,3-dichloroisoquinoline, a positional isomer of the title compound. nih.gov This was achieved through a double-Suzuki-Miyaura cross-coupling reaction. nih.gov The resulting compounds were evaluated in vitro for their activity against Trypanosoma brucei brucei, the parasite responsible for HAT in animals, which serves as a model for the human disease. nih.gov While the most potent compound identified in this particular study was a quinazoline (B50416) derivative, the research highlights the viability of using dichloroisoquinolines as starting materials for generating libraries of compounds with potential antiprotozoal activity. nih.gov The selectivity index (SI), which compares the cytotoxicity against human cells (like HepG2) to the antiparasitic activity, is a critical parameter in identifying promising candidates. nih.govresearchgate.net

Further studies have explored other related heterocyclic systems, demonstrating that scaffolds like quinolines and tryptanthrins also possess significant antitrypanosomal properties, suggesting that the broader class of nitrogen-containing heterocycles is a fertile ground for discovering new antiparasitic agents. plos.orgnih.gov

Table 1: Antitrypanosomal Activity of Related Quinoline-Like Derivatives

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Isoquinoline/Quinazoline Derivatives | Trypanosoma brucei brucei | A quinazoline derivative (3h) was identified as the most potent trypanosomal candidate with a selectivity index (SI) of 43. | nih.gov |

| Quinoline Carboxamides | Trypanosoma brucei gambiense | Some derivatives showed IC50 values in the nanomolar range (1-6 nM), more potent than the drug melarsoprol (B1676173) (IC50 = 5 nM). | plos.org |

| Tryptanthrins | Trypanosoma brucei | 4-aza-8-bromotryptanthrin was the most active analog with an EC50 of 0.40 µM. | nih.gov |

Anti-inflammatory and Antioxidant Modulations

Derivatives of isoquinoline have shown significant promise in modulating inflammatory and oxidative stress pathways. A notable example is the synthetic compound 1-(3',4'-dimethoxybenzyl)-6,7-dichloroisoquinoline (DMDI), which has been studied for its inhibitory effects on neutrophil activity. nih.govnih.gov Neutrophils play a key role in the inflammatory response, and their activation leads to a "respiratory burst" characterized by the production of superoxide (B77818) anions (O₂⁻). nih.gov

Research has demonstrated that DMDI dose-dependently inhibits the generation of superoxide anions in rat neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov The mechanism for this anti-inflammatory action is believed to be the blockade of specific signaling pathways, particularly those involving phospholipase D (PLD) and mitogen-activated protein (MAP) kinase. nih.gov DMDI was found to reduce the formation of phosphatidic acid, a product of PLD activity, and attenuate the phosphorylation of MAP kinase. nih.gov Further investigation confirmed that DMDI inhibits fMLP-stimulated PLD activation by attenuating protein tyrosine phosphorylation and the membrane translocation of key signaling proteins ARF and Rho A. nih.gov

In a broader context, the this compound structure itself is a valuable starting material for creating compounds targeting inflammation. It has been used in the synthesis of isoquinoline derivatives designed as inhibitors of the NLRP3 inflammasome, a key complex in the inflammatory response. acs.org The general antioxidant potential of the isoquinoline scaffold is also recognized, with natural alkaloids like nuciferine (B1677029) shown to protect nerve cells from oxidative damage. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of the Isoquinoline Derivative DMDI

| Activity | IC₅₀ Value (µM) | System | Reference |

|---|---|---|---|

| Inhibition of Superoxide Anion (O₂⁻) Generation | 12.2 ± 4.9 | fMLP-stimulated rat neutrophils | nih.gov |

| Inhibition of Oxygen (O₂) Consumption | 15.2 ± 8.4 | fMLP-stimulated rat neutrophils | nih.gov |

| Inhibition of Phosphatidic Acid Formation | 13.3 ± 4.0 | fMLP-stimulated rat neutrophils | nih.gov |

| Inhibition of Phosphatidylethanol Formation | 9.4 ± 4.3 | fMLP-stimulated rat neutrophils | nih.gov |

Neuroprotective Research Implications

The isoquinoline framework is a core component of many alkaloids and synthetic compounds investigated for their neuroprotective potential against a range of neurodegenerative diseases. nih.govmdpi.com The mechanisms underlying these effects are often multi-faceted and include the modulation of inflammation, reduction of oxidative stress, and regulation of autophagy. nih.gov

Research into various isoquinoline alkaloids has shown they can exert neuroprotective effects through several pathways. nih.gov For instance, they can inhibit neuroinflammation and reduce oxidative damage by scavenging free radicals. nih.gov The inhibition of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs), is another important mechanism. mdpi.comresearchgate.net The inhibition of MAO-B, in particular, is considered a desirable property for drugs targeting neurodegenerative disorders. mdpi.com

Synthetic derivatives, such as 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1611148), have also been explored for their potential neuroprotective effects. The ability of these compounds to cross the blood-brain barrier is a crucial factor in their potential application for central nervous system disorders. nih.gov The development of heteroarylnitrones and other complex derivatives demonstrates the ongoing effort to leverage novel chemical structures to protect neuronal cells from damage induced by oxidative stress. uchile.cl

Enzyme Inhibitory Actions (General)

The this compound scaffold and its derivatives have been identified as inhibitors of several key enzymes, highlighting their potential as targeted therapeutic agents. The reactivity of the chlorine atoms allows for the synthesis of a wide array of compounds that can interact with the active or allosteric sites of enzymes.

Direct studies on this compound (1,4-DCI) have shown that it can inhibit plasminogen activators, specifically urokinase-type plasminogen activator (uPA) and tissue plasminogen activator (tPA). These enzymes are serine proteases involved in processes like fibrinolysis and cell migration, and their inhibition has implications for thrombosis and cancer.

More complex derivatives have been shown to be potent and selective inhibitors of other enzyme classes:

Phospholipase D (PLD) and MAP Kinase: As mentioned previously, the derivative DMDI inhibits PLD and MAP kinase phosphorylation in neutrophils. nih.govnih.gov

Human Carboxylesterase 2 (hCE2): A novel dihydrooxazolo[2,3-a]isoquinolinium compound was discovered to be a potent and highly selective inhibitor of hCE2 (IC₅₀ = 1.19 µM), an enzyme involved in the metabolism of many drugs. rsc.org The unique oxazolinium moiety was found to be essential for this inhibitory activity. rsc.org

Monoamine Oxidases (MAOs): Various synthetic 1-amino-isoquinoline derivatives have been reported to inhibit both MAO-A and MAO-B, which is linked to their antidepressant-like effects. researchgate.net

Table 3: Summary of Enzyme Inhibitory Actions of Isoquinoline Derivatives

| Inhibited Enzyme(s) | Inhibitory Compound | Significance | Reference |

|---|---|---|---|

| Plasminogen Activators (uPA, tPA) | This compound | Potential antithrombotic and anticancer applications. | |

| Phospholipase D (PLD), MAP Kinase | DMDI | Anti-inflammatory effects. | nih.govnih.gov |

| Human Carboxylesterase 2 (hCE2) | Dihydrooxazolo[2,3-a]isoquinolinium derivative | Potent and selective inhibition (IC₅₀ = 1.19 µM) of a key metabolic enzyme. | rsc.org |

| Monoamine Oxidases (MAO-A, MAO-B) | 1-Amino-isoquinoline derivatives | Potential antidepressant and neuroprotective effects. | researchgate.net |

Other Noteworthy Biological Activities (e.g., Antihyperglycemic, Antiplatelet, Cholesterol-Lowering, Antidepressant)

Beyond the activities previously discussed, derivatives based on the isoquinoline structure have been investigated for a variety of other pharmacological effects.

Antiplatelet Activity Several isoquinoline alkaloids have demonstrated significant antiplatelet activity. In a screening of fourteen such compounds, papaverine (B1678415) and bulbocapnine (B190701) were identified as the most potent inhibitors of arachidonic acid-induced platelet aggregation in whole human blood. nih.gov Their potency was found to be comparable to that of acetylsalicylic acid (ASA). nih.gov Further investigation suggested that bulbocapnine exerts its effect, at least in part, through antagonism at thromboxane (B8750289) receptors. nih.gov Other isoquinoline alkaloids like dehydrocorydaline (B211579) have also been reported to inhibit thrombin-induced platelet aggregation. targetmol.com

Table 4: Antiplatelet Activity of Isoquinoline Alkaloids

| Compound | Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Papaverine | Inhibition of AA-induced aggregation | 26.9 ± 12.2 | nih.gov |

| Bulbocapnine | Inhibition of AA-induced aggregation | 30.7 ± 5.4 | nih.gov |

| Acetylsalicylic Acid (ASA) (Reference) | Inhibition of AA-induced aggregation | 23.8 ± 10.4 | nih.gov |

Antidepressant Activity Certain synthetic isoquinoline derivatives have shown potential as antidepressant agents. Specifically, a series of 1-amino-isoquinolines demonstrated antidepressant-like effects in the mouse forced swimming test. researchgate.net This activity was linked to their ability to inhibit cerebral MAO-A and MAO-B enzymes. researchgate.net Related structures like 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline have also been noted for their potential in treating depression.

Antihyperglycemic and Cholesterol-Lowering Activity The isoquinoline alkaloid nuciferine has been reported to possess hypolipidemic (lipid-lowering) properties. nih.gov This activity, combined with its antioxidant and anti-inflammatory effects, suggests its potential as a neuroprotective agent in conditions where metabolic disorders like diabetes are a contributing factor, such as certain forms of Alzheimer's disease. nih.gov This indicates a potential link between the isoquinoline scaffold and the modulation of glucose and lipid metabolism.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Position and Nature on Biological Activity

The biological profile of isoquinoline (B145761) derivatives is highly dependent on the type and position of substituents on the core structure. mdpi.comresearchgate.net Investigations into these variations are crucial for optimizing the therapeutic potential of this class of compounds.

The presence and positioning of halogen atoms on the isoquinoline ring can dramatically alter a compound's biological activity and selectivity. nih.gov For instance, studies on halogenated isoquinoline-1,3-dione derivatives as inhibitors of deubiquitinases have shown that the introduction of a fluorine atom can switch the selectivity of inhibition between different enzymes. nih.gov

In the context of antimicrobial agents, glycoconjugate compounds derived from halogeno-substituted naphthoquinones, which share structural similarities with isoquinolinediones, have demonstrated greater activity against Gram-negative bacteria compared to their non-halogenated or isoquinoline-5,8-dione (B3342986) counterparts. nih.gov This suggests that halogenation can be a critical factor in enhancing antibacterial efficacy. nih.gov Research on sulfur-containing flavonoids has also indicated that halogen substituents can enhance antibacterial activity, with the effect potentially being related to the size of the halogen atom. researchgate.net

Specifically for isoquinoline derivatives, the position of the halogen can be crucial. For example, in a series of benzothiazole (B30560)–isoquinoline hybrids, the inhibitory activity against monoamine oxidase B (MAO-B) was influenced by the halogen's position on the benzothiazole ring, with para-substitution being more favorable than meta- or ortho-positions for chloro-substituents. nih.gov Conversely, for monoamine oxidase A (MAO-A) inhibition, ortho- or meta-positions were more effective. nih.gov

| Compound Type | Halogenation Effect | Biological Target/Activity | Key Finding | Citation |

|---|---|---|---|---|

| Isoquinoline-1,3-diones | Fluorine substitution | Deubiquitinase (USP2 vs. USP7) | Switches inhibitory selectivity. | nih.gov |

| Glycoconjugate Naphthoquinones | Halogeno-substitution | Gram-negative bacteria | Enhanced antibacterial activity. | nih.gov |

| Benzothiazole–isoquinoline hybrids | Positional halogenation (Cl, Br) | MAO-A and MAO-B | Activity is dependent on the halogen's position. | nih.gov |

The steric and electronic properties of substituents at various positions on the isoquinoline ring play a pivotal role in determining biological activity. mdpi.comresearchgate.net For instance, in a study of isoquinoline derivatives as inhibitors of neuroendocrine prostate cancer cells, modifications at the 6- and 7-positions revealed that electron-withdrawing groups in these positions were detrimental to activity. mdpi.com In contrast, substituting the 6-position with an ethyl-amino or ethylene (B1197577) glycol group resulted in good activity. mdpi.com

The design of thieno[2,3-c]isoquinoline derivatives has also considered the steric and electronic effects of various substituents to create a synthetically tunable scaffold for bioactive compounds. researchgate.net In the development of 5-HT2C receptor antagonists based on a hexahydro-benz[h]isoquinoline-6(1H)-one scaffold, the influence of substituents at the 7(R1), 8(R2), and 9(R3) positions was studied to determine their impact on affinity and selectivity for 5-HT2A and 5-HT2C receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on pyrimido-isoquinolin-quinone derivatives have further highlighted the importance of steric and electronic properties. These studies have shown that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring are favorable for antibacterial activity. nih.gov

Ligand Design for Specific Biological Targets (e.g., 5-HT3 Receptor Ligands)

The isoquinoline scaffold has been successfully utilized in the design of ligands for specific biological targets, a prime example being the 5-HT3 receptor. nih.govacs.org The 5-HT3 receptor is a ligand-gated ion channel and an important therapeutic target. researchgate.netnih.gov A common pharmacophore for 5-HT3 receptor ligands includes an aromatic part, a basic moiety, and a hydrogen bond acceptor. acs.orgnih.gov

In the development of potent 5-HT3 receptor ligands, a fragment-based approach has proven effective. nih.govacs.org Starting from a hit fragment, systematic modifications to the isoquinoline scaffold and its substituents have led to the discovery of high-affinity ligands. nih.gov For instance, exploring different cyclic amines as the basic moiety revealed that an N-methyl piperazine (B1678402) group at the R1 position resulted in the highest affinity for the 5-HT3A receptor in a particular series of compounds. acs.org

The position of substituents on the isoquinoline ring is also critical for 5-HT3 receptor affinity. Moving an aniline (B41778) functionality from the 6-position to the 5- or 8-position of a quinoline (B57606) scaffold resulted in a significant drop in affinity. acs.org Similarly, for the isoquinoline scaffold, the nature of the substituent at the 2-position influenced binding affinity. acs.org

| Scaffold | Modification | Target | Result | Citation |

|---|---|---|---|---|

| Quinazoline (B50416) | Replacement of N-methylhomopiperazine with other cyclic amines | 5-HT3A Receptor | N-methylpiperazine at R1 showed the highest affinity. | acs.org |

| Quinoline | Moving aniline from position 6 to 5 or 8 | 5-HT3A Receptor | Significant drop in affinity. | acs.org |

| Isoquinoline | Addition of 2-NMe vs. 2-NH2 | 5-HT3A Receptor | 2-NMe resulted in a smaller decrease in affinity compared to 2-NH2. | acs.org |

Molecular Docking and Computational Chemistry in SAR Elucidation

Molecular docking and other computational chemistry methods are indispensable tools for understanding the structure-activity relationships of isoquinoline derivatives. emerginginvestigators.orgnih.govmdpi.com These in silico techniques allow for the prediction of binding modes and affinities of ligands to their target receptors, guiding the design of more potent and selective compounds. nih.govbiointerfaceresearch.com

For instance, molecular docking studies have been used to investigate the binding of isoquinoline-based antibiotics to DNA gyrase, providing insights into their mechanism of action. nih.gov Similarly, computational studies have been employed to understand the SAR of berberine (B55584) analogs, a type of isoquinoline alkaloid, in their interaction with DNA. emerginginvestigators.org In the development of anti-inflammatory pyrazolo-isoquinoline derivatives, molecular docking was used to identify compounds with high binding affinity for the target enzyme, inducible nitric oxide synthase (iNOS). researchgate.net

In a study of fused ring heterocyclic compounds, including 1,4-dichloroisoquinoline, as potential anti-Alzheimer's agents, molecular docking was used to predict their binding energies to Bace-1 and amyloid precursor protein receptors. primerascientific.com These computational approaches, often used in conjunction with experimental data, accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. nih.govnih.gov

Development of Novel Multifunctional Hybrid N-Heterocycles

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy for developing novel therapeutics with improved efficacy and safety profiles. mdpi.comnih.gov The isoquinoline scaffold is a valuable building block in the creation of such multifunctional hybrid molecules. nih.govrsc.orgrsc.org

Hybrid molecules containing both isoquinoline and other heterocyclic frameworks, such as benzothiazole, have been synthesized and evaluated for their biological activities. nih.gov For example, aziridine-isoquinoline hybrids have shown potent antiplasmodial activity. researchgate.net The development of hybrid molecules containing naphthoquinone and isoquinolinedione scaffolds has also been explored for antineoplastic agents. mdpi.comnih.gov

The synthesis of these complex molecules often involves modern synthetic methodologies, including visible light photoredox-catalyzed reactions to create benzimidazo[2,1-a]isoquinolin-6(5H)-ones. rsc.org These innovative approaches open up new avenues for the creation of diverse and potent hybrid N-heterocycles for drug discovery. nih.govrsc.org

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Activities

While the broader class of isoquinoline (B145761) derivatives has been investigated for a wide spectrum of pharmacological effects, the specific biological activity profile of 1,4-Dichloroisoquinoline remains largely uncharted territory. Isoquinolines, as a group, are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective or neurotoxic effects. semanticscholar.orgamerigoscientific.com For instance, certain isoquinoline derivatives are studied as potential endogenous neurotoxins that may play a role in the etiology of Parkinson's disease through mechanisms like the inhibition of mitochondrial complex I. nih.gov

Future research should focus on systematically screening this compound and its simple derivatives against a wide array of biological targets. Given the known activities of other halogenated isoquinolines, promising areas of investigation could include:

Anticancer Activity: Many isoquinoline alkaloids, such as noscapine (B1679977) and emetine, show potent anticancer properties by disrupting microtubules or inhibiting protein synthesis. amerigoscientific.com Screening this compound derivatives against various cancer cell lines could uncover new cytostatic or cytotoxic agents.

Antimicrobial and Antiprotozoal Effects: The isoquinoline core is found in potent antimicrobial compounds like berberine (B55584). rsc.org Furthermore, synthetic analogs have been developed as anti-Trypanosoma cruzi agents, highlighting their potential for treating infectious diseases. nih.gov

Enzyme Inhibition: The structural features of the isoquinoline nucleus make it a suitable candidate for designing enzyme inhibitors. Derivatives have been developed as inhibitors of kinases, proteases, and other enzymes central to disease pathways. semanticscholar.orgacs.org

Rational Design of Highly Potent and Selective Dichloroisoquinoline Derivatives

Rational drug design involves the iterative process of designing and synthesizing compounds based on the structure and function of a biological target. The isoquinoline ring serves as an excellent structural basis for this process. researchgate.net The 1,4-dichloro substitution pattern offers distinct advantages for rational design, as the chlorine atoms at C-1 and C-4 can be selectively replaced or modified to modulate the compound's steric, electronic, and lipophilic properties. nih.gov

Key strategies in the rational design of this compound derivatives include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs where the chlorine atoms are substituted with different functional groups, researchers can systematically probe the SAR. For example, replacing chlorine with various amines, thiols, or aryl groups can significantly alter biological activity and target selectivity. researchgate.net

Bioisosteric Replacement: The chlorine atoms can be replaced with other groups of similar size and electronic character to fine-tune activity and reduce potential toxicity.

Target-Focused Design: Based on the crystal structure of a target enzyme, derivatives of this compound can be designed to fit precisely into the active site, potentially leading to highly potent and selective inhibitors. This approach has been used to develop covalent inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4K) from other isoquinoline-based scaffolds. acs.org

Development of New Synthetic Methodologies for Diversification

The ability to create a diverse library of compounds from a single starting material is crucial for drug discovery. The development of novel synthetic methods focused on this compound is essential for exploring its full therapeutic potential. While classical methods for isoquinoline synthesis like the Bischler-Napieralski or Pictet-Spengler reactions are well-established, modern techniques are needed for efficient and selective functionalization of the pre-formed dichlorinated core. rsc.org

Recent advancements that can be applied and further developed include:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination allow for the selective introduction of aryl, alkyl, and amino groups at the chloro-positions. For instance, palladium-catalyzed coupling of arylboronic acids with 1,3-dichloroisoquinoline (B189448) occurs selectively at the 1-position, a regioselectivity that could be explored for the 1,4-isomer. researchgate.netvdoc.pub

Direct Functionalization: Methods for the direct 1,4-difunctionalization of the parent isoquinoline molecule have been developed, involving nucleophilic addition at C-1 followed by electrophilic trapping at C-4. researchgate.net Adapting these strategies could provide novel routes to complex 1,4-disubstituted isoquinolines.

Selective Halogenation and Modification: Advanced strategies for the direct C-4 halogenation of isoquinolines using a Boc2O-mediated dearomatization approach have been reported, providing a pathway to synthesize 4-chloro- and 4-bromo-isoquinolines that can be further modified. acs.org

The table below summarizes some modern synthetic reactions applicable to the diversification of the isoquinoline core.

| Reaction Type | Description | Potential Application for this compound |

| Suzuki Coupling | Palladium-catalyzed reaction of a halide with an organoboron compound. | Introduction of aryl or vinyl groups at C-1 and/or C-4. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond. | Introduction of primary or secondary amines at C-1 and/or C-4. mdpi.com |

| Stille Coupling | Palladium-catalyzed coupling of a halide with an organotin compound. | Tolerant of many functional groups, allowing for complex molecule synthesis. vdoc.pub |

| Nucleophilic Aromatic Substitution | Displacement of a halide by a nucleophile (e.g., thiols, amines). | Direct substitution of chlorine atoms to introduce diverse functional groups. researchgate.net |

Preclinical and Clinical Development Prospects for Isoquinoline-Based Drug Candidates

The isoquinoline scaffold is not merely a subject of academic interest; it is a proven component of successful therapeutic agents. At least 38 drugs containing the isoquinoline moiety are either in clinical use or undergoing clinical trials for a wide range of diseases. nih.govresearchgate.net These include treatments for cancer, cardiovascular and cerebrovascular diseases, respiratory ailments, and nervous system disorders. nih.gov

While this compound itself is not a clinical candidate, its derivatives have significant potential to enter the preclinical and clinical development pipeline. The success of other isoquinoline-based drugs provides a strong rationale for the exploration of this subclass. For example, isoquinoline-based analogs of the cancer drug candidate tipifarnib (B1682913) have been synthesized and shown to have potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, demonstrating the potential to repurpose and modify existing scaffolds for new indications. nih.gov

The development pipeline for a new this compound-based candidate would involve extensive preclinical evaluation, including pharmacology, pharmacokinetics, and toxicology studies, before any consideration for human clinical trials. nih.gov

The following table lists some therapeutic areas where isoquinoline-based drugs have been applied, representing potential avenues for derivatives of this compound.

| Therapeutic Area | Example Application of Isoquinoline Scaffold | Reference |

| Oncology | Treatment of various cancers | nih.gov |

| Nervous System Diseases | Management of neurological and psychiatric disorders | nih.govresearchgate.net |

| Cardiovascular Diseases | Treatment of hypertension and other circulatory issues | researchgate.net |

| Infectious Diseases | Antimalarial, antiviral, and antiparasitic agents | semanticscholar.orgnih.gov |

| Metabolic Diseases | Use in managing conditions like diabetes mellitus | rsc.org |

Addressing Toxicity and Adverse Effects of Isoquinoline Derivatives

A critical aspect of drug development is understanding and mitigating toxicity. Some isoquinoline derivatives have been identified as endogenous neurotoxins that can induce selective toxicity in dopaminergic neurons, a process implicated in Parkinson's disease. nih.gov This toxicity is often linked to the inhibition of mitochondrial respiration and can be influenced by factors such as lipophilicity and the ability of the compound to be sequestered by dopamine (B1211576) transporters. nih.govnih.gov

For any new series of compounds based on this compound, a thorough toxicological assessment is imperative. This involves:

In Vitro Cytotoxicity Screening: Initial assays using various cell lines to determine the general toxicity of the compounds. Studies on related isoquinolines have established half-maximal toxic concentrations (TC50 values) and ranked their potency. nih.gov

In Silico Toxicity Prediction: Computational models, such as quantitative structure-toxicity relationship (QSTR) models, can be used in the early stages to predict potential toxicity and guide the synthesis towards safer compounds. researchgate.net

Mechanism-Based Toxicity Studies: Investigating specific mechanisms of toxicity, such as mitochondrial dysfunction or inhibition of key enzymes, is crucial for understanding and designing out adverse effects. nih.gov

By addressing potential toxicity early in the design phase, it is possible to develop derivatives of this compound with a favorable therapeutic window.

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery Pipelines

The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process. uni-muenchen.de Combinatorial chemistry allows for the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. researchgate.net HTS then enables the rapid, automated testing of these libraries against a specific biological target to identify "hit" compounds. ingentaconnect.comumd.edu

This paradigm is perfectly suited for exploring the therapeutic potential of the this compound scaffold.

Library Synthesis: Using the diverse synthetic methodologies described in section 7.3, a combinatorial library of 1,4-disubstituted isoquinolines can be generated by reacting this compound with a wide array of building blocks (amines, boronic acids, etc.). researchgate.net

High-Throughput Screening: The resulting library can be screened against hundreds or thousands of biological targets, such as kinases, G-protein coupled receptors, or microbial strains, to rapidly identify new biological activities. uni-muenchen.debenthamscience.com

Lead Optimization: The "hits" identified from HTS serve as starting points for further rational design and SAR studies, leading to the development of optimized "lead" compounds with improved potency and selectivity.

This approach accelerates the discovery process, enabling a more efficient exploration of the chemical space around the this compound core and increasing the probability of finding novel drug candidates.

Q & A

Q. How can contradictory data in catalytic applications of this compound be systematically analyzed?

- Methodological Answer : Apply the Cochrane systematic review framework :

- Data Extraction : Tabulate yields, conditions, and catalyst loadings from literature.

- Meta-Analysis : Use RevMan to identify outliers and heterogeneity (I² statistic).

- Sensitivity Testing : Replicate experiments under reported conditions to validate reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.